5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine is a heterocyclic compound that contains a benzoxazole ring substituted with a morpholin-4-ylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds, such as n’-sulfonylamidines, have been reported to suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .
Mode of Action
It is known that the compound is synthesized via reactions with arylsulfonyl azides . In these reactions, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .
Biochemical Pathways
Similar compounds have been reported to affect a wide range of biological activities, including rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .
Pharmacokinetics
The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer activities .
Action Environment
The synthesis of similar compounds has been reported to involve reactions with arylsulfonyl azides .
Biochemical Analysis
Biochemical Properties
It has been synthesized as part of a strategy to create compounds with potential biological activity .
Cellular Effects
It is expected that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is expected that the compound could exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine in animal models have not been studied yet. Therefore, information about any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of Morpholin-4-ylsulfonyl Group: The morpholin-4-ylsulfonyl group can be introduced via sulfonylation reactions. This involves reacting the benzoxazole derivative with morpholine and a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be explored for its therapeutic properties. It could be used in the treatment of various diseases, depending on its biological activity and mechanism of action.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in materials science.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)-1,3-benzoxazol-2-amine: Lacks the sulfonyl group, which may affect its chemical and biological properties.
5-(Piperidin-4-ylsulfonyl)-1,3-benzoxazol-2-amine: Contains a piperidine ring instead of a morpholine ring, leading to different steric and electronic effects.
5-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine: Contains a benzothiazole ring instead of a benzoxazole ring, which may influence its reactivity and biological activity.
Uniqueness
The uniqueness of 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c12-11-13-9-7-8(1-2-10(9)18-11)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFJVTBRUSNYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.